molecular formula C10H12ClNO3S B4236931 N~1~-allyl-5-chloro-2-methoxy-1-benzenesulfonamide

N~1~-allyl-5-chloro-2-methoxy-1-benzenesulfonamide

Cat. No.: B4236931
M. Wt: 261.73 g/mol
InChI Key: CCUJDVPLPABDQR-UHFFFAOYSA-N
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Description

N~1~-Allyl-5-chloro-2-methoxy-1-benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a chlorine atom at position 5, a methoxy group at position 2, and an allyl group attached to the sulfonamide nitrogen (N~1~). Sulfonamides are well-known for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .

This compound is synthesized via nucleophilic substitution reactions, where the allyl group is introduced to the sulfonamide nitrogen of 5-chloro-2-methoxybenzenesulfonamide precursors. Such synthetic routes are consistent with methodologies reported for analogous N-substituted sulfonamides .

Properties

IUPAC Name

5-chloro-2-methoxy-N-prop-2-enylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3S/c1-3-6-12-16(13,14)10-7-8(11)4-5-9(10)15-2/h3-5,7,12H,1,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUJDVPLPABDQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-allyl-5-chloro-2-methoxy-1-benzenesulfonamide typically involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with allylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of N1-allyl-5-chloro-2-methoxy-1-benzenesulfonamide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as recrystallization or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

N~1~-allyl-5-chloro-2-methoxy-1-benzenesulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction Reactions: The sulfonamide group can be reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

    Substitution Reactions: Products include various substituted benzenesulfonamides.

    Oxidation Reactions: Products include epoxides or hydroxylated derivatives.

    Reduction Reactions: Products include reduced forms of the sulfonamide group.

Scientific Research Applications

N~1~-allyl-5-chloro-2-methoxy-1-benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N1-allyl-5-chloro-2-methoxy-1-benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The allyl group may also play a role in its biological activity by undergoing metabolic transformations.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Substituent (N-Linked Group) Molecular Formula Molecular Weight (g/mol) Key Features References
This compound Allyl C10H12ClNO3S 261.73 Enhanced lipophilicity; potential CNS activity
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide Phenyl C13H12ClNO3S 297.76 Lower lipophilicity; anti-convulsant activity reported
5-Chloro-2-methoxy-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide Benzyl (4-methyl) C16H16ClNO3S 337.82 Increased steric bulk; possible reduced metabolic clearance
5-Chloranyl-2-methoxy-N-(6-methoxy-3-methyl-1,2-benzoxazol-5-yl)benzenesulfonamide Benzoxazolyl C16H15ClN2O5S 406.82 Heterocyclic substituent; potential kinase inhibition
Benzenesulfonamide,5-[(2R)-2-aminopropyl]-2-methoxy-, hydrochloride Aminopropyl (chiral) C10H15ClN2O3S 302.81 Hydrochloride salt improves solubility; possible adrenergic activity

Physicochemical and Pharmacokinetic Considerations

  • In contrast, the hydrochloride salt in improves aqueous solubility .
  • Metabolic Stability : Bulkier substituents (e.g., benzyl in ) may reduce cytochrome P450-mediated metabolism, extending half-life .

Research Findings and Implications

  • Synthetic Feasibility : The allyl-substituted derivative can be synthesized using established protocols for N-alkylation of sulfonamides, similar to methods described by Aziz-ur-Rehman et al. (2013) for related compounds .
  • Structure-Activity Relationship (SAR) : The allyl group’s moderate size and flexibility balance lipophilicity and steric effects, making it a promising candidate for central nervous system (CNS)-targeted therapies. In contrast, rigid heterocycles (e.g., benzoxazole in ) may limit conformational adaptability .
  • Toxicity : While safety data for the allyl derivative are unavailable, sulfonamides generally exhibit low acute toxicity but may cause hypersensitivity reactions in sensitive populations .

Biological Activity

N~1~-allyl-5-chloro-2-methoxy-1-benzenesulfonamide is a sulfonamide compound that has garnered interest for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and presenting relevant data in tabular format.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H16_{16}ClN\O3_3S
  • Molecular Weight : 287.78 g/mol

The compound features a benzenesulfonamide core with an allyl group and chloro and methoxy substituents, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated the Minimum Inhibitory Concentration (MIC) against various bacterial strains:

Bacterial Strain MIC (mg/mL)
Escherichia coli6.72
Staphylococcus aureus6.63
Bacillus subtilis7.00

These results demonstrate that the compound is particularly effective against Gram-positive bacteria, with comparable efficacy to established antibiotics.

Anti-inflammatory Activity

In addition to its antimicrobial properties, the compound has shown promising anti-inflammatory effects. In vivo studies indicated that it significantly reduced edema in rat models when administered at varying concentrations:

Time (h) Edema Reduction (%)
194.69
289.66
387.83

These findings suggest that this compound could serve as a potential therapeutic agent for inflammatory conditions.

The mechanism by which this compound exerts its biological effects is believed to involve inhibition of bacterial folate synthesis, similar to other sulfonamides. The presence of the sulfonamide group is crucial for this activity, allowing it to compete with para-aminobenzoic acid (PABA), thereby disrupting bacterial growth.

Study on Antimicrobial Efficacy

In a comparative study involving several sulfonamide derivatives, this compound was found to have superior activity against E. coli and S. aureus. The study highlighted its potential as a lead compound for developing new antibiotics amid rising antibiotic resistance.

In Vivo Anti-inflammatory Study

Another case study focused on the anti-inflammatory properties of the compound in a carrageenan-induced paw edema model in rats. The results showed a dose-dependent reduction in inflammation, indicating its potential application in treating inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~1~-allyl-5-chloro-2-methoxy-1-benzenesulfonamide
Reactant of Route 2
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N~1~-allyl-5-chloro-2-methoxy-1-benzenesulfonamide

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